Cupric isodecanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

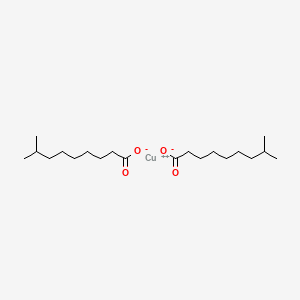

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

84082-88-2 |

|---|---|

Molecular Formula |

C20H38CuO4 |

Molecular Weight |

406.1 g/mol |

IUPAC Name |

copper;8-methylnonanoate |

InChI |

InChI=1S/2C10H20O2.Cu/c2*1-9(2)7-5-3-4-6-8-10(11)12;/h2*9H,3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 |

InChI Key |

QNZDQFWXGOXXTP-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)CCCCCCC(=O)[O-].CC(C)CCCCCCC(=O)[O-].[Cu+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Cupric Isodecanoate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cupric isodecanoate, a copper (II) salt of isodecanoic acid, is a chemical compound with diverse applications, notably as a catalyst, fungicide, and wood preservative. Its chemical properties are largely defined by the coordination of the cupric ion with two isodecanoate ligands. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, with a focus on its most well-characterized isomer, cupric neodecanoate. It details experimental protocols for its synthesis and analysis and explores its toxicological profile and potential biological interactions.

Chemical Identity and Nomenclature

A notable ambiguity surrounds the term "this compound" due to the existence of multiple structural isomers of isodecanoic acid. Isodecanoic acid (C10H20O2) is a branched-chain carboxylic acid. The most commercially significant and well-documented isomer is neodecanoic acid, where the carboxylic group is attached to a highly branched nine-carbon chain. Consequently, cupric neodecanoate is often referred to as this compound.

For clarity, this guide will primarily focus on the properties of cupric neodecanoate , while acknowledging that other isomers may exhibit slightly different characteristics.

Table 1: Chemical Identification of Cupric Neodecanoate

| Property | Value |

| Chemical Name | Copper (II) neodecanoate |

| Synonyms | This compound, Copper bis(neodecanoate) |

| CAS Number | 50315-14-5, 68084-48-0[1] |

| Molecular Formula | C20H38CuO4[1] |

| Molecular Weight | 406.06 g/mol [1] |

| Chemical Structure | A central copper (II) ion coordinated to two neodecanoate ligands. |

Diagram 1: Generalized Structure of this compound

A simplified representation of the coordination of two isodecanoate ligands to a central copper (II) ion.

Physical and Chemical Properties

Cupric neodecanoate is typically a blue or green solid or a viscous liquid, depending on its purity and the presence of solvents. Its branched alkyl chains contribute to its solubility in nonpolar organic solvents.

Table 2: Physicochemical Properties of Cupric Neodecanoate

| Property | Value |

| Appearance | Dark green liquid or blue-green solid[1] |

| Melting Point | Decomposes above 220°C[1] |

| Boiling Point | ~110°C (solvent-dependent)[2]; 265.6°C at 760 mmHg[3] |

| Solubility | |

| Water | 183 mg/L at 20°C[4] |

| Organic Solvents | Miscible in toluene and xylene[1] |

| Density | ~1.08 g/cm³ at 20°C[5] |

Chemical Reactivity

Thermal Decomposition

Upon heating, cupric neodecanoate undergoes thermal decomposition. The decomposition process is critical for its application in the formation of copper-based materials. The primary decomposition products are copper oxides (CuO and Cu2O) and metallic copper, along with organic byproducts. The exact decomposition temperature and products can be influenced by the atmosphere (air or inert).

Diagram 2: Thermal Decomposition Pathway

Simplified thermal decomposition of cupric neodecanoate.

Reactivity in Organic Synthesis

Cupric carboxylates, including cupric neodecanoate, are utilized as catalysts in various organic reactions. The copper (II) center can participate in redox cycles, facilitating transformations such as oxidation, cross-coupling reactions, and aminations. The long, branched alkyl chains of the isodecanoate ligand enhance the solubility of the catalyst in organic reaction media.

Experimental Protocols

Synthesis of Cupric Neodecanoate

Objective: To synthesize cupric neodecanoate from a soluble copper salt and neodecanoic acid.

Materials:

-

Copper (II) nitrate (Cu(NO3)2)

-

Neodecanoic acid

-

Sodium hydroxide (NaOH)

-

Methanol

-

Deionized water

-

Xylene

-

Reaction vessel with stirring and heating capabilities

-

Separatory funnel

-

Rotary evaporator

Procedure: [6]

-

Preparation of Sodium Neodecanoate:

-

Dissolve a stoichiometric amount of sodium hydroxide in deionized water.

-

In a separate flask, dissolve neodecanoic acid in methanol.

-

Slowly add the sodium hydroxide solution to the neodecanoic acid solution while stirring.

-

Continue stirring at 50°C for 1 hour to ensure complete neutralization, forming sodium neodecanoate.

-

-

Formation of Cupric Neodecanoate:

-

Prepare an aqueous solution of copper (II) nitrate.

-

Add the copper (II) nitrate solution to the sodium neodecanoate solution with vigorous stirring.

-

A precipitate of cupric neodecanoate will form.

-

Continue stirring the mixture at 50°C for 1 hour.

-

-

Purification:

-

Transfer the reaction mixture to a separatory funnel.

-

Extract the cupric neodecanoate into xylene. The aqueous layer containing sodium nitrate can be discarded.

-

Wash the organic layer with deionized water to remove any remaining impurities.

-

Remove the xylene under reduced pressure using a rotary evaporator to obtain the final product.

-

Diagram 3: Synthesis Workflow

Workflow for the synthesis and purification of cupric neodecanoate.

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

Objective: To identify the characteristic functional groups of this compound and confirm the coordination of the carboxylate to the copper ion.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., carbon tetrachloride, which has minimal interference in the carbonyl stretching region) or prepare a KBr pellet if the sample is a solid.

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

-

Spectral Interpretation:

-

Look for the absence of the broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹).

-

Identify the strong asymmetric (νas(COO⁻)) and symmetric (νs(COO⁻)) stretching vibrations of the carboxylate group. These typically appear in the regions of 1650-1540 cm⁻¹ and 1450-1360 cm⁻¹, respectively.

-

The separation between these two peaks (Δν = νas - νs) can provide information about the coordination mode of the carboxylate ligand (monodentate, bidentate chelating, or bidentate bridging).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Objective: To characterize the structure of the isodecanoate ligand and study the paramagnetic effects of the Cu(II) ion.

Challenges: The paramagnetic nature of the Cu(II) ion (d⁹ electron configuration) leads to significant broadening and shifting of NMR signals, making interpretation complex.

Methodology:

-

Instrumentation: A high-field NMR spectrometer is recommended.

-

Sample Preparation: Dissolve the sample in a deuterated solvent in which it is soluble (e.g., CDCl3).

-

Data Acquisition:

-

Interpretation: The observed shifts and line broadening can provide information about the proximity of the protons to the paramagnetic copper center. Comparison with the NMR spectrum of the free isodecanoic acid is crucial for identifying the ligand signals.

Toxicological Profile

The toxicology of this compound is primarily related to the bioavailability and toxicity of copper. While copper is an essential trace element, excessive exposure can be harmful.

Table 3: Toxicological Information for Copper Neodecanoate

| Endpoint | Information |

| Acute Oral Toxicity | Harmful if swallowed. |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. |

| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[9] |

| Exposure Limits (as Cu) | |

| PEL (Permissible Exposure Limit) | 1.0 mg/m³[9] |

| IDLH (Immediately Dangerous to Life or Health) | 100.0 mg/m³[9] |

| TLV (Threshold Limit Value) | 1.0 mg/m³[9] |

Potential Biological Signaling Pathways

The biological activity of this compound is intrinsically linked to the role of copper in cellular processes. Copper ions are known to be essential cofactors for a variety of enzymes and can influence cellular signaling pathways. While specific pathways for this compound are not well-documented, its ability to deliver copper ions suggests potential interactions with copper-dependent pathways.

Copper homeostasis is tightly regulated, and an influx of copper from compounds like this compound could potentially disrupt this balance, leading to various cellular responses, including oxidative stress and the activation of stress-response pathways. Copper is also implicated in processes like angiogenesis and neurotransmission.[10][11]

Diagram 4: Potential Cellular Interactions of this compound

A conceptual diagram of the potential cellular fate and interactions of this compound.

Conclusion

This compound, represented primarily by its neodecanoate isomer, is a compound with distinct chemical properties that make it valuable in various industrial applications. Its characterization requires an awareness of its isomeric nature and the application of appropriate analytical techniques, particularly to account for the paramagnetic effects of the Cu(II) ion. While its toxicological profile is dominated by the effects of copper, its organic ligand structure influences its solubility and bioavailability. Further research into the specific biological interactions of different isomers of this compound could reveal novel applications in drug development and other biomedical fields.

References

- 1. Buy Copper neodecanoate | 68084-48-0 [smolecule.com]

- 2. americanelements.com [americanelements.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. copper(2+) neodecanoate CAS#: 68084-48-0 [amp.chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Copper neodecanoate | 50315-14-5 | Benchchem [benchchem.com]

- 7. Paramagnetic solid-state NMR assignment and novel chemical conversion of the aldehyde group to dihydrogen ortho ester and hemiacetal moieties in copper(ii)- and cobalt(ii)-pyridinecarboxaldehyde complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Paramagnetic solid-state NMR assignment and novel chemical conversion of the aldehyde group to dihydrogen ortho ester and hemiacetal moieties in copper(ii)- and cobalt(ii)-pyridinecarboxaldehyde complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Copper neodecanoate | C20H38CuO4 | CID 163179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. New Roles for Copper Metabolism in Cell Proliferation, Signaling, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Copper in biology - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Synthesis and Characterization of Cupric Isodecanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of cupric isodecanoate, a significant organometallic compound with applications in catalysis, as a paint additive, and in the formulation of conductive inks.[1] Given the limited direct literature on this compound, this guide also draws upon data from its close structural isomer, copper neodecanoate, and other similar long-chain copper(II) carboxylates to provide a comprehensive understanding of its properties.

Synthesis of this compound

The synthesis of this compound, a type of copper(II) carboxylate, can be achieved through several established methods. These generally involve the reaction of a copper(II) salt with isodecanoic acid or its corresponding sodium salt. The choice of synthetic route can influence the purity, yield, and physical form of the final product.[2][3]

Experimental Protocols

Below are detailed experimental protocols for the synthesis of copper(II) carboxylates, which are directly applicable to the preparation of this compound.

Protocol 1: From Copper(II) Salt and Sodium Isodecanoate

This widely used method involves a two-step process: the saponification of isodecanoic acid to form sodium isodecanoate, followed by a metathesis reaction with a water-soluble copper(II) salt.[2][4]

-

Preparation of Sodium Isodecanoate:

-

Dissolve a stoichiometric amount of isodecanoic acid in a suitable solvent like methanol.

-

Separately, prepare an aqueous solution of sodium hydroxide (NaOH).

-

Slowly add the NaOH solution to the isodecanoic acid solution with constant stirring. The reaction is typically carried out at a moderately elevated temperature (e.g., 50 °C) for about an hour to ensure complete neutralization.[4]

-

The resulting solution contains sodium isodecanoate.

-

-

Synthesis of this compound:

-

Prepare an aqueous solution of a copper(II) salt, such as copper(II) nitrate (Cu(NO₃)₂) or copper(II) sulfate (CuSO₄).

-

Add the copper(II) salt solution dropwise to the sodium isodecanoate solution while stirring continuously. The reaction is typically maintained at around 50 °C for one hour.[4]

-

A precipitate of this compound will form.

-

The product can be extracted using an organic solvent like xylene.[4]

-

The solvent is then removed under reduced pressure to yield the final product.

-

Protocol 2: From Copper(II) Acetate and Isodecanoic Acid

This method is particularly suitable when the carboxylic acid is soluble in ethanol.[3]

-

Dissolve 5.0 g of copper(II) acetate in 50 mL of water.

-

In a separate flask, dissolve a stoichiometric amount of isodecanoic acid in a minimal amount of ethanol.

-

Mix the two solutions. A precipitate of this compound may form immediately or upon standing overnight.

-

Isolate the precipitate by suction filtration.

-

Wash the product with ethanol to remove any unreacted starting materials.[3]

-

Air-dry the final product.

Synthesis Workflow

Characterization of this compound

The characterization of this compound involves various analytical techniques to determine its structure, composition, and thermal properties.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a crucial tool for confirming the formation of the copper carboxylate salt. The key spectral features to observe are the disappearance of the broad O-H stretching band of the carboxylic acid and the appearance of characteristic asymmetric and symmetric stretching vibrations of the carboxylate group.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| Carboxylate (asymmetric stretch) | 1585 - 1610 | Indicates the formation of the copper salt.[5][6] |

| Carboxylate (symmetric stretch) | 1421 - 1440 | Confirms the coordination of the carboxylate to the copper ion.[5][6] |

| C-H (stretching) | 2850 - 2950 | Characteristic of the alkyl chain of the isodecanoate ligand.[5] |

| Cu-O (stretching) | ~500 | Indicates the formation of the copper-oxygen bond.[7] |

Table 1: Characteristic FT-IR Absorption Bands for Copper(II) Carboxylates.

Thermal Analysis (TGA and DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide insights into the thermal stability and decomposition behavior of this compound. For copper neodecanoate, a close analog, thermal decomposition is reported to begin around 220-230 °C.[4]

| Analysis | Temperature Range (°C) | Observation |

| TGA | 220 - 230 | Onset of decomposition.[4] |

| TGA | >250 | Significant weight loss corresponding to the decomposition of the organic ligand.[4] |

| DSC | Varies | Endothermic and exothermic peaks corresponding to phase transitions and decomposition. |

Table 2: Thermal Analysis Data for Copper Neodecanoate.

The thermal decomposition of copper(II) carboxylates typically occurs in multiple steps, often involving the loss of any coordinated water molecules followed by the decomposition of the carboxylate ligands, ultimately yielding copper oxide or metallic copper depending on the atmosphere.[8]

X-ray Diffraction (XRD)

X-ray diffraction is used to analyze the crystalline structure of the synthesized compound. For long-chain copper(II) carboxylates like copper stearate, the XRD pattern exhibits characteristic peaks corresponding to the ordered arrangement of the molecules.

| 2θ (degrees) | d-spacing (Å) | Miller Indices (hkl) |

| [Data for a representative copper(II) long-chain carboxylate would be inserted here based on specific literature values for a similar compound like copper stearate] |

Table 3: Representative XRD Data for a Copper(II) Long-Chain Carboxylate.

The XRD pattern of this compound is expected to show peaks indicative of a crystalline or semi-crystalline material, with the peak positions being dependent on the specific packing of the branched isodecanoate chains.

Characterization Workflow

Logical Relationships in Synthesis and Characterization

The synthesis and characterization of this compound follow a logical progression, where the choice of synthesis method impacts the purification strategy, and the characterization techniques provide complementary information to confirm the identity and purity of the final product.

Conclusion

The synthesis of this compound can be reliably achieved through established methods for preparing copper(II) carboxylates. Its characterization relies on a suite of standard analytical techniques, including FT-IR, thermal analysis, and XRD. While specific data for this compound is not abundant in the literature, a comprehensive understanding of its properties can be attained by leveraging data from analogous compounds such as copper neodecanoate and other long-chain copper carboxylates. This guide provides the necessary protocols and analytical framework for researchers and professionals to successfully synthesize and characterize this versatile organometallic compound.

References

- 1. Copper neodecanoate | C20H38CuO4 | CID 163179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The synthesis and analysis of copper(II) carboxylates - ProQuest [proquest.com]

- 3. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]

- 4. Copper neodecanoate | 50315-14-5 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. akjournals.com [akjournals.com]

- 7. Synthesis, Structural Elucidation and Pharmacological Applications of Cu(II) Heteroleptic Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC : Oriental Journal of Chemistry [orientjchem.org]

A Comprehensive Technical Guide to Cupric Isodecanoate: Molecular Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of cupric isodecanoate, a copper (II) salt of isodecanoic acid. This document details its molecular structure and formula, physicochemical properties, and provides standardized experimental protocols for its synthesis and characterization.

Molecular Structure and Formula

This compound is a metal carboxylate. Isodecanoic acid is a branched-chain fatty acid with the general formula C10H20O2. Due to various branching possibilities, "isodecanoic acid" refers to a mixture of isomers. A common isomer is 8-methylnonanoic acid. The cupric ion (Cu²⁺) forms a complex with two isodecanoate anions.

The general molecular formula for this compound is C20H38CuO4 .[1]

The coordination of the carboxylate groups to the copper center can result in different structural motifs. Copper(II) carboxylates are well-known to form dimeric "paddlewheel" structures, where four carboxylate ligands bridge two copper centers.[1][2] However, monomeric structures are also possible, depending on the reaction conditions and the presence of other ligands.[3]

Structural Representation of a this compound Dimer (using 8-methylnonanoic acid as the ligand):

References

- 1. Designing and Exploration of the Biological Potentials of Novel Centrosymmetric Heteroleptic Copper(II) Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Structural Elucidation and Pharmacological Applications of Cu(II) Heteroleptic Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

CAS number and IUPAC name for cupric isodecanoate.

An In-depth Technical Guide to Cupric Isodecanoate (Copper(II) Neodecanoate)

This technical guide provides a comprehensive overview of this compound, more formally known as copper(II) neodecanoate. It is intended for researchers, scientists, and professionals in drug development who are interested in the chemical properties, synthesis, and potential biological relevance of this organometallic compound.

Chemical Identity

CAS Number: 50315-14-5, 68084-48-0[1]

IUPAC Name: copper bis(7,7-dimethyloctanoate)[1]

Synonyms: Copper(II) neodecanoate, Cupric neodecanoate, Copper neodecanoate, Neodecanoic acid, copper(2+) salt[1][2]

Physicochemical Properties

The following table summarizes the key quantitative data for copper(II) neodecanoate.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₃₈CuO₄ | [3][] |

| Molecular Weight | 406.06 g/mol | [3][] |

| Appearance | Dark green liquid | [5] |

| Boiling Point | 265.6 °C at 760 mmHg | [3] |

| Flash Point | 121.3 °C | [3] |

| Water Solubility | 183 mg/L at 20 °C | [2] |

| Density | 1.08 g/cm³ at 20 °C | [2] |

Experimental Protocols: Synthesis of Copper(II) Neodecanoate

A common method for the synthesis of copper(II) neodecanoate is a two-step process involving the neutralization of neodecanoic acid followed by a salt metathesis reaction with a copper(II) salt.[6]

Step 1: Formation of Sodium Neodecanoate

-

Reaction: C₉H₁₉COOH + NaOH → C₉H₁₉COONa + H₂O[6]

-

Methodology:

-

Prepare a solution of sodium hydroxide by dissolving 46.5 g of NaOH in 1 L of deionized water.

-

In a separate vessel, dissolve 200 g of 95% neodecanoic acid in 1 L of methanol.

-

Add the neodecanoic acid solution to the sodium hydroxide solution.

-

Stir the resulting mixture at 50 °C for 1 hour to ensure complete neutralization and formation of sodium neodecanoate.[6]

-

Step 2: Formation of Copper(II) Neodecanoate

-

Reaction: 2 C₉H₁₉COONa + Cu(NO₃)₂ → Cu(C₉H₁₉COO)₂ + 2 NaNO₃[6]

-

Methodology:

-

Prepare a solution of copper(II) nitrate by dissolving 70 g of Cu(NO₃)₂ in 1 L of deionized water.

-

Add the copper nitrate solution to the sodium neodecanoate solution from Step 1.

-

Maintain the reaction temperature at 50 °C and stir for 1 hour.

-

The resulting copper(II) neodecanoate can then be extracted from the aqueous solution using an organic solvent such as xylene.[6]

-

Visualizations

Experimental Workflow for Synthesis

Caption: Workflow for the two-step synthesis of copper(II) neodecanoate.

Copper-Mediated Signaling Pathways in Cancer

While specific signaling pathways for this compound are not well-documented, copper ions, in general, are known to modulate key cellular signaling pathways implicated in cancer progression, such as the MAPK/ERK and PI3K/AKT pathways.[7][8] Copper can act as an allosteric modulator for kinases like MEK1/2, enhancing their activity.[9][10]

Caption: General role of copper in activating pro-tumorigenic signaling pathways.

Applications in Research and Drug Development

Copper compounds have a wide range of biological activities, including anti-inflammatory, anti-proliferative, and biocidal properties.[11] In the context of drug development, copper complexes are being investigated as potential anticancer agents.[12] Their mechanisms of action can involve the induction of apoptosis, the generation of reactive oxygen species (ROS), and the inhibition of angiogenesis.[12] Copper-based drugs are also being explored for their potential to overcome resistance to existing therapies, such as those based on platinum.[13]

Copper-containing amine oxidases are also a target for drug design in inflammatory diseases and cancer.[14] While research into the specific applications of this compound is ongoing, its nature as a copper carboxylate suggests it could be a valuable compound for investigating the therapeutic potential of copper delivery and modulation in various disease models. Furthermore, organometallic compounds like copper(II) neodecanoate are used as precursors and catalysts in materials science, including for the formation of conductive films in flexible electronics.[5][6]

References

- 1. Copper neodecanoate | C20H38CuO4 | CID 163179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. copper(2+) neodecanoate CAS#: 68084-48-0 [amp.chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 5. americanelements.com [americanelements.com]

- 6. Copper neodecanoate | 50315-14-5 | Benchchem [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Copper in Cancer: How Copper Binding Affects Signaling Pathways – Metals, Metalloproteins and Disease [metals.blogs.wesleyan.edu]

- 10. Connecting copper and cancer: from transition metal signalling to metalloplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of copper based drugs, radiopharmaceuticals and medical materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Copper Drug Complexes: Development of a novel class drugs with significant potential for treatment of platinum insensitive cancers | Experimental Therapeutics [bccrc.ca]

- 14. mdpi.com [mdpi.com]

The Catalytic Core of Cupric Isodecanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and extensive research literature specifically detailing the catalytic mechanism of cupric isodecanoate is limited. This guide synthesizes the well-established principles of copper catalysis, drawing parallels from analogous copper(II) carboxylate systems such as copper(II) acetate, octoate, and naphthenate. The mechanisms, data, and protocols presented herein are representative of copper(II) catalysis and serve as a foundational guide for understanding the potential catalytic activity of this compound.

Introduction to this compound in Catalysis

This compound, the copper(II) salt of isodecanoic acid, is a lipophilic coordination complex. While often utilized in applications such as wood preservation and as a paint drier, its role as a catalyst in organic synthesis is an area of growing interest. As a source of copper(II) ions, this compound can initiate and participate in a variety of catalytic cycles, leveraging the accessible oxidation states of copper (Cu(I), Cu(II), and Cu(III)). This guide explores the fundamental mechanisms through which this compound is postulated to act as a catalyst in key organic transformations, including polymerization, cross-coupling, and oxidation reactions.

General Mechanistic Principles

The catalytic activity of copper compounds, including this compound, is primarily dictated by the metal center's ability to cycle between different oxidation states. Two predominant mechanistic pathways are recognized:

-

Single-Electron Transfer (SET) / Radical Pathways: In these mechanisms, the copper catalyst engages in single-electron redox events, generating radical intermediates that propagate the reaction. This pathway is common in polymerization and some oxidation reactions.

-

Two-Electron / Organometallic Pathways: This involves the formation of organocopper intermediates and formal oxidative addition and reductive elimination steps, similar to those seen with precious metal catalysts like palladium. These pathways are characteristic of cross-coupling reactions.

The isodecanoate ligand can influence the catalyst's solubility, stability, and reactivity by modulating the steric and electronic environment of the copper center.

Catalytic Applications and Mechanisms

Polymerization Reactions

This compound can act as a catalyst in controlled radical polymerization, such as Atom Transfer Radical Polymerization (ATRP). In a typical ATRP process, a copper(I) species reversibly activates a dormant alkyl halide initiator to generate a propagating radical. While the primary active species is Cu(I), a Cu(II) compound like this compound plays a crucial role as the deactivator, regulating the concentration of radicals and ensuring a controlled polymerization.

A "reverse ATRP" process can be initiated directly with a Cu(II) species and a conventional radical initiator (e.g., benzoyl peroxide, BPO).

Proposed Mechanism for Reverse ATRP:

-

Initiation: A conventional radical initiator (e.g., BPO) decomposes to form primary radicals.

-

Activation/Reduction: The primary radical reacts with a monomer unit, and the resulting propagating radical (P•) is deactivated by the Cu(II) species (from this compound), forming a dormant species (P-X) and a Cu(I) complex. This in-situ generation of the Cu(I) activator is a key step.

-

Propagation/Deactivation Equilibrium: The generated Cu(I) complex can then activate the dormant species (P-X) to regenerate the propagating radical (P•) and the Cu(II) deactivator, establishing the ATRP equilibrium that allows for controlled chain growth.

Quantitative Data for an Analogous Cu(II)-Catalyzed Polymerization System

| Monomer | Initiator | Cu(II) Source | Ligand | Temp (°C) | Time (h) | Conversion (%) | Mn (GPC) | Mw/Mn | Reference |

| Methyl Methacrylate (MMA) | BPO | Cu(S₂CNEt₂)Cl | bpy | 100 | 62 | 61 | 91,000 | 1.24 | |

| Methyl Methacrylate (MMA) | BPO | Cu(S₂CNEt₂)₂ | bpy | 100 | 10 | 54 | 49,000 | 1.29 |

Experimental Protocol for Reverse ATRP of Methyl Methacrylate (Analogous System)

-

Materials: Methyl methacrylate (MMA, monomer), benzoyl peroxide (BPO, initiator), this compound (or analogous Cu(II) source, e.g., Cu(S₂CNEt₂)Cl), 2,2'-bipyridine (bpy, ligand), tetrahydrofuran (THF, solvent), petroleum ether (precipitant).

-

Procedure: a. In a glass tube, add MMA (e.g., 2.00 g, 0.02 mol), BPO (e.g., 4.8 mg, 0.02 mmol), the Cu(II) catalyst (e.g., 9.8 mg, 0.04 mmol), and bpy (e.g., 18.7 mg, 0.12 mmol). The typical molar ratio of [MMA]₀:[BPO]₀:[Cu(II)]₀:[bpy]₀ is 1000:1:2:6. b. Degas the mixture by three freeze-pump-thaw cycles and seal the tube under vacuum. c. Place the sealed tube in an oil bath thermostated at 100 °C. d. After the desired time (e.g., 62 hours), stop the polymerization by cooling the tube in liquid nitrogen. e. Open the tube and dissolve the reaction mixture in THF (e.g., 20 mL). f. Precipitate the polymer by pouring the THF solution into petroleum ether (e.g., 200 mL). g. Filter and dry the polymer under vacuum to a constant weight. h. Analyze the polymer for monomer conversion (gravimetrically) and molecular weight/distribution (by Gel Permeation Chromatography, GPC).

Cross-Coupling Reactions

This compound can serve as a precatalyst for C-O, C-N, and C-S cross-coupling reactions (e.g., Ullmann-type couplings). In these reactions, the Cu(II) species is typically reduced in situ to the active Cu(I) catalyst. The reaction often proceeds via an organometallic pathway.

Proposed Mechanism for C-O Cross-Coupling (Aryl Halide with an Alcohol):

-

Reduction of Precatalyst: The Cu(II) precatalyst is reduced to a Cu(I) species. This can be facilitated by the alcohol substrate, a ligand, or a sacrificial reducing agent.

-

Formation of Copper Alkoxide: The Cu(I) species reacts with the alcohol in the presence of a base to form a copper(I) alkoxide.

-

Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) alkoxide, forming a transient Cu(III) intermediate.

-

Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the desired C-O bond (aryl ether) and regenerate the Cu(I) catalyst.

Quantitative Data for an Analogous Cu(II)-Catalyzed C-O Coupling System

| Aryl Halide | Diol | Cu(II) Source | Base | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromotoluene | 1,2-Ethanediol | CuCl₂ (5 mol%) | K₂CO₃ | 120 | 12 | 95 | |

| 1-Bromo-4-nitrobenzene | 1,2-Ethanediol | CuCl₂ (5 mol%) | K₂CO₃ | 120 | 4 | 98 | |

| 1-Bromo-4-methoxybenzene | 1,3-Propanediol | CuCl₂ (5 mol%) | K₂CO₃ | 120 | 18 | 85 |

Experimental Protocol for C-O Cross-Coupling (Analogous System)

-

Materials: Aryl bromide, aliphatic diol (serves as reactant, ligand, and solvent), this compound (or analogous Cu(II) source, e.g., CuCl₂), potassium carbonate (K₂CO₃, base).

-

Procedure: a. To a reaction vessel, add the aryl bromide (e.g., 1.0 mmol), this compound (e.g., 0.05 mmol, 5 mol%), and K₂CO₃ (e.g., 3.0 mmol). b. Add the aliphatic diol (e.g., 2.0 mL). c. Stir the mixture at an elevated temperature (e.g., 120 °C) under an inert atmosphere (e.g., nitrogen or argon). d. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). e. Upon completion, cool the reaction mixture to room temperature. f. Add water and extract the product with an organic solvent (e.g., ethyl acetate). g. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel.

Oxidation Reactions

Copper catalysts, including this compound, are effective in a wide range of aerobic oxidation reactions, such as the oxidation of alcohols, phenols, and catechols. These reactions often involve the activation of molecular oxygen and can proceed through radical or organometallic pathways.

Proposed General Mechanism for Aerobic Alcohol Oxidation (Cu/TEMPO System):

A common and efficient system for alcohol oxidation involves a copper catalyst in conjunction with a stable nitroxyl radical such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl).

-

Ligand Exchange: The alcohol substrate coordinates to the Cu(II) center, displacing a ligand.

-

Oxidation of Alcohol: The Cu(II)-alkoxide intermediate is oxidized by TEMPO⁺ (formed in a prior step or in situ) to yield the corresponding aldehyde or ketone, a proton, and the Cu(I) species.

-

Re-oxidation of Copper: The Cu(I) species is re-oxidized by TEMPO⁺ back to Cu(II).

-

Regeneration of TEMPO⁺: The reduced form of TEMPO (TEMPO-H) is re-oxidized by molecular oxygen, which is the terminal oxidant, regenerating TEMPO⁺ and producing water. The re-oxidation of Cu(I) to Cu(II) by O₂ can also be a key step.

Quantitative Data for an Analogous Cu(II)-Catalyzed Aerobic Oxidation System

| Substrate | Cu(II) Source | Additive | Base | Temp (°C) | Time (h) | Conversion (%) | Yield (%) | Reference |

| Benzyl Alcohol | [Cu(4′-Cltpy)Cl₂] | TEMPO | K₂CO₃ | 70 | 20 | >99 | 74 | |

| 1-Phenylethanol | [Cu₂(OOC₆H₄Br)(OCH₃)(bipy)₂(ClO₄)₂] | H₂O₂ | - | 70 | 6 | 100 | - | |

| Benzyl Alcohol | [CuCl₂(H₂O)L] | H₂O₂ | - | 70 | 1 | 98 | 96 (acid) |

Experimental Protocol for Aerobic Oxidation of Benzyl Alcohol (Analogous System)

-

Materials: Benzyl alcohol, this compound (or analogous Cu(II) source), TEMPO, a base (e.g., K₂CO₃), and a solvent (e.g., water or acetonitrile).

-

Procedure: a. In a round-bottom flask equipped with a condenser, dissolve the Cu(II) catalyst (e.g., 1-5 mol%), TEMPO (e.g., 5-10 mol%), and base (e.g., 1-2 equivalents) in the chosen solvent. b. Add the benzyl alcohol (e.g., 1.0 mmol). c. Heat the mixture to the desired temperature (e.g., 70 °C) and stir vigorously under an atmosphere of air or oxygen (a balloon of O₂ can be used). d. Monitor the reaction by TLC or GC. e. After completion, cool the mixture, and quench with a saturated aqueous solution of NH₄Cl. f. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). g. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. h. Purify the product by column chromatography.

Summary and Outlook

This compound, as a representative copper(II) carboxylate, is a versatile and cost-effective catalyst precursor for a range of important organic transformations. Its catalytic activity stems from the ability of the copper center to participate in both single-electron and two-electron redox processes. By understanding the fundamental mechanisms of copper catalysis in polymerization, cross-coupling, and oxidation reactions, researchers can effectively harness the potential of this compound and related copper compounds. The choice of ligands, solvents, and reaction conditions is critical for controlling the reaction pathway and achieving high efficiency and selectivity. Further research into the specific coordination chemistry of the isodecanoate ligand will provide deeper insights and expand the synthetic utility of this accessible copper catalyst.

An In-depth Technical Guide to the Applications of Cupric Isodecanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the known and potential applications of cupric isodecanoate. Given the limited direct research on this compound, this review incorporates data from its close structural analogs, cupric naphthenate and cupric neodecanoate, to provide a thorough understanding of its likely properties and performance characteristics. The primary focus of this document is on its role as a wood preservative, with additional sections exploring its potential as a catalyst in organic synthesis.

Core Applications: Wood Preservation

This compound, as part of the broader family of copper carboxylates, is primarily utilized as a wood preservative. These compounds are effective fungicides and insecticides, protecting wood from decay and insect attack, particularly in outdoor and ground-contact applications.[1] The lipophilic nature of the isodecanoate ligand facilitates the penetration of the copper ions into the wood structure.

The preservative action of this compound is primarily due to the fungicidal and insecticidal properties of the cupric ion (Cu²⁺). Once impregnated into the wood, the copper ions are believed to interact with and disrupt essential enzymatic processes in fungi and insects, ultimately leading to their death. The isodecanoate component helps to carry the copper into the wood and may also contribute to the overall preservative effect by increasing the compound's resistance to leaching.

| Preservative System | Test Organism (Fungus) | Retention Level ( kg/m ³) | Average Weight Loss (%) | Efficacy Rating |

| Untreated Control | Gloeophyllum trabeum | 0 | 55.2 | Not Effective |

| Cupric Naphthenate | Gloeophyllum trabeum | 1.6 | 8.5 | Effective |

| Cupric Naphthenate | Gloeophyllum trabeum | 3.2 | 2.1 | Highly Effective |

| Cupric Neodecanoate | Postia placenta | 1.8 | 9.3 | Effective |

| Cupric Neodecanoate | Postia placenta | 3.5 | 1.8 | Highly Effective |

Note: This table is a synthesized representation of typical data and not from a single specific study. Actual values can vary based on wood species, soil conditions, and specific test parameters.

Potential Application: Catalysis in Organic Synthesis

Copper compounds are widely used as catalysts in a variety of organic reactions due to their redox activity and Lewis acid character. While specific catalytic applications of this compound are not well-documented, its structure suggests potential utility in reactions where other copper carboxylates have shown activity. One such area is the oxidation of alcohols.

Copper(II) carboxylates can participate in the catalytic oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. The reaction typically involves the coordination of the alcohol to the copper center, followed by a deprotonation and subsequent oxidation, often with the involvement of a co-oxidant.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound based on the general synthesis of copper(II) carboxylates.

Materials:

-

Isodecanoic acid

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Ethanol

Procedure:

-

Preparation of Sodium Isodecanoate: Dissolve a stoichiometric amount of isodecanoic acid in a minimal amount of ethanol. In a separate beaker, dissolve an equimolar amount of sodium hydroxide in deionized water. Slowly add the sodium hydroxide solution to the isodecanoic acid solution with constant stirring to form sodium isodecanoate.

-

Preparation of Copper(II) Sulfate Solution: Dissolve a stoichiometric amount of copper(II) sulfate pentahydrate in deionized water in a separate beaker.

-

Precipitation: Slowly add the copper(II) sulfate solution to the sodium isodecanoate solution with vigorous stirring. A precipitate of this compound will form.

-

Isolation: Collect the precipitate by vacuum filtration.

-

Washing: Wash the precipitate with deionized water to remove any unreacted starting materials and sodium sulfate byproduct. A final wash with a small amount of cold ethanol can aid in drying.

-

Drying: Dry the this compound product in a desiccator or a vacuum oven at a low temperature to remove residual water and ethanol.

The American Wood Protection Association (AWPA) Standard E10 provides a standardized laboratory method for testing the efficacy of wood preservatives against decay fungi.[2][3][4][5]

Procedure Outline:

-

Wood Block Preparation: Small, clear sapwood blocks of a specified wood species (e.g., Southern Pine) are prepared.

-

Preservative Treatment: The wood blocks are treated with varying concentrations of the this compound solution to achieve a range of preservative retention levels.

-

Leaching (Optional but Recommended): A set of treated blocks is subjected to a standardized leaching procedure to assess the permanence of the preservative.

-

Soil Jar Preparation: Test jars are prepared with a soil substrate, and a feeder strip of untreated wood is placed on the soil.

-

Inoculation: The feeder strips are inoculated with a pure culture of a specific wood decay fungus (e.g., Gloeophyllum trabeum or Postia placenta).

-

Incubation: The treated wood blocks are placed in the inoculated soil jars and incubated under controlled temperature and humidity for a specified period (typically 12 weeks).

-

Evaluation: After incubation, the blocks are removed, cleaned of fungal mycelium, and oven-dried. The percentage of weight loss due to fungal decay is calculated.

-

Data Analysis: The weight loss data is used to determine the toxic threshold of the preservative, which is the minimum retention level that prevents significant decay.

Safety and Environmental Considerations

Copper compounds, including this compound, can be toxic to aquatic life and should be handled and disposed of with care. While copper is an essential micronutrient for many organisms, high concentrations can be harmful. The leaching of copper from treated wood into the surrounding environment is a key consideration in its use as a preservative. Formulations are designed to maximize the fixation of the copper within the wood to minimize environmental release.

Conclusion

This compound is a valuable wood preservative, with its efficacy stemming from the biocidal properties of the cupric ion. While specific performance data for this compound is limited, the extensive research on its close analogs, cupric naphthenate and cupric neodecanoate, provides a strong basis for its expected effectiveness. Its potential as a catalyst in organic synthesis remains an area for further exploration. The standardized protocols for synthesis and efficacy testing outlined in this guide provide a framework for future research and development of this compound-based technologies.

References

A Technical Guide to the Solubility of Cupric Isodecanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cupric Isodecanoate

This compound, the copper(II) salt of isodecanoic acid, is a metal carboxylate with a branched alkyl chain. This structure imparts a significant degree of lipophilicity, suggesting a higher solubility in nonpolar organic solvents compared to simpler copper salts like copper acetate. The solubility of metal carboxylates is a critical parameter in various applications, including catalysis, as a precursor for material synthesis, and in formulations where a soluble source of copper is required. Factors influencing its solubility include the nature of the organic solvent (polarity, hydrogen bonding capability), temperature, and the presence of any coordinating species.

Quantitative Solubility Data

As comprehensive, peer-reviewed quantitative solubility data for this compound is limited, the following table presents a representative structure for presenting such data. The values provided are hypothetical and serve as a template for organizing experimentally determined results. It is generally expected that the solubility of this compound will be higher in nonpolar, aprotic solvents and lower in polar, protic solvents.

| Solvent | Chemical Class | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Hexane | Nonpolar, Aprotic | 25 | Data not available | Data not available |

| Toluene | Nonpolar, Aprotic | 25 | Data not available | Data not available |

| Dichloromethane | Polar, Aprotic | 25 | Data not available | Data not available |

| Acetone | Polar, Aprotic | 25 | Data not available | Data not available |

| Isopropanol | Polar, Protic | 25 | Data not available | Data not available |

| Ethanol | Polar, Protic | 25 | Data not available | Data not available |

| Methanol | Polar, Protic | 25 | Data not available | Data not available |

Note: This table is illustrative. Researchers are encouraged to determine these values experimentally using the protocols outlined below.

Experimental Protocols for Solubility Determination

The solubility of this compound can be determined using several well-established methods. The choice of method will depend on the required accuracy, the available equipment, and the nature of the solvent.

Gravimetric Method

This is a fundamental and straightforward method for determining solubility.[1][2][3][4]

Principle: A saturated solution of this compound is prepared at a constant temperature. A known volume or mass of the saturated solution is then evaporated to dryness, and the mass of the remaining solid this compound is determined.

Apparatus:

-

Constant temperature bath or shaker

-

Conical flasks with stoppers

-

Filtration apparatus (e.g., syringe filters or Buchner funnel)

-

Volumetric flasks and pipettes

-

Evaporating dish or beaker

-

Analytical balance

-

Drying oven

Procedure:

-

Add an excess amount of this compound to the chosen organic solvent in a conical flask.

-

Seal the flask and place it in a constant temperature bath.

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed. The presence of undissolved solid is essential.

-

Once equilibrium is reached, allow the solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to match the equilibration temperature.

-

Filter the withdrawn sample to remove any suspended solid particles.

-

Transfer the filtered, saturated solution to a pre-weighed evaporating dish.

-

Evaporate the solvent under a fume hood. Gentle heating may be applied, but care must be taken to avoid decomposition of the this compound.

-

Once the solvent is fully evaporated, dry the remaining solid in an oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.

-

The mass of the dried this compound is then used to calculate the solubility.

Spectrophotometric Method

This method is suitable for determining the concentration of colored solutions and is based on the Beer-Lambert law.[5][6][7]

Principle: The concentration of this compound in a saturated solution is determined by measuring its absorbance at a specific wavelength and comparing it to a calibration curve prepared from solutions of known concentrations.

Apparatus:

-

UV-Vis Spectrophotometer

-

Cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Constant temperature bath or shaker

-

Filtration apparatus

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a small amount of this compound and dissolve it in a known volume of the organic solvent to prepare a stock solution of known concentration.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

-

Determination of λmax:

-

Scan one of the standard solutions across a range of wavelengths to determine the wavelength of maximum absorbance (λmax).

-

-

Generation of Calibration Curve:

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of this compound in the desired solvent at a constant temperature as described in the gravimetric method.

-

-

Sample Analysis:

-

Withdraw and filter a sample of the saturated solution.

-

Dilute the saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution.

-

Iodometric Titration Method

This is a classic and reliable titrimetric method for determining the concentration of copper(II) ions in a solution.[8][9][10]

Principle: Copper(II) ions are reacted with an excess of potassium iodide in an acidic solution to liberate iodine. The liberated iodine is then titrated with a standardized sodium thiosulfate solution using a starch indicator.

Apparatus:

-

Burette

-

Pipettes

-

Conical flasks

-

Analytical balance

-

Constant temperature bath or shaker

-

Filtration apparatus

Reagents:

-

Potassium iodide (KI)

-

Standardized sodium thiosulfate (Na₂S₂O₃) solution

-

Starch indicator solution

-

Acetic acid or sulfuric acid

Procedure:

-

Prepare a saturated solution of this compound in the organic solvent at a constant temperature as previously described.

-

Carefully pipette a known volume of the clear, saturated solution into a conical flask.

-

Evaporate the organic solvent completely.

-

Dissolve the remaining this compound residue in a suitable acid (e.g., dilute nitric acid), and then neutralize if necessary.

-

Add an excess of potassium iodide solution to the flask. This will cause the formation of a white precipitate of copper(I) iodide and the liberation of iodine, which will color the solution brown.

-

2Cu²⁺(aq) + 4I⁻(aq) → 2CuI(s) + I₂(aq)

-

-

Titrate the liberated iodine with a standardized sodium thiosulfate solution until the brown color of the iodine fades to a pale yellow.

-

I₂(aq) + 2S₂O₃²⁻(aq) → 2I⁻(aq) + S₄O₆²⁻(aq)

-

-

Add a few drops of starch indicator. The solution will turn a deep blue-black color.

-

Continue the titration with sodium thiosulfate, adding it dropwise, until the blue-black color disappears, leaving a milky white suspension of copper(I) iodide. This is the endpoint.

-

Record the volume of sodium thiosulfate solution used and calculate the concentration of copper in the original saturated solution.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of this compound.

Caption: General workflow for solubility determination.

Signaling Pathways and Logical Relationships

The decision-making process for selecting a solubility determination method can be visualized as follows:

Caption: Decision pathway for selecting a solubility method.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. pharmacyjournal.info [pharmacyjournal.info]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. pharmajournal.net [pharmajournal.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. genchem.chem.umass.edu [genchem.chem.umass.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. york.ac.uk [york.ac.uk]

- 9. mhchem.org [mhchem.org]

- 10. hiranuma.com [hiranuma.com]

Spectroscopic Profile of Cupric Isodecanoate: A Technical Guide

Introduction

Cupric isodecanoate, the copper(II) salt of isodecanoic acid, is a compound of interest in various chemical applications, including catalysis and as a component in formulations for drug development. A thorough understanding of its structural and electronic properties is crucial for its effective utilization. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are pivotal in elucidating these characteristics.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. Due to a scarcity of publicly available data for this specific compound, this guide leverages data from closely related copper(II) carboxylates, such as copper(II) decanoate and other fatty acid complexes, to provide a well-founded predictive analysis. The fundamental spectroscopic behaviors of the copper(II) center and the carboxylate functional group are expected to be largely comparable across these similar structures. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic properties of such compounds.

Spectroscopic Data

The following sections summarize the anticipated quantitative data for this compound based on analyses of analogous copper(II) carboxylates.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the coordination mode of the carboxylate group to the copper center. The key vibrational bands are the asymmetric and symmetric stretches of the COO⁻ group. The difference between the wavenumbers of these two bands (Δν) is indicative of the coordination fashion (monodentate, bidentate chelating, or bidentate bridging). For copper(II) carboxylates, a bidentate bridging coordination is common, often resulting in a dimeric "paddle-wheel" structure.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Comments |

| Asymmetric COO⁻ Stretch (ν_asym_) | 1585 - 1610 | Indicates coordination of the carboxylate to the metal center. |

| Symmetric COO⁻ Stretch (ν_sym_) | 1420 - 1440 | Also indicative of carboxylate coordination. |

| C-H Stretches (Aliphatic) | 2850 - 2950 | Characteristic of the isodecanoate alkyl chain. |

| Cu-O Stretch | 370 - 410 | Represents the vibration of the bond between copper and the carboxylate oxygen. |

Note: Data is extrapolated from studies on copper(II) decanoate and other similar fatty acid complexes. The exact peak positions for this compound may vary slightly.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of copper(II) complexes is characterized by d-d transitions of the Cu²⁺ ion, which typically has a d⁹ electron configuration. These transitions are generally broad and occur in the visible region of the spectrum. An additional band, often more intense, can be observed in the near-UV region, which is attributed to a ligand-to-metal charge transfer (LMCT) from the carboxylate oxygen to the copper center.

| Transition Type | Expected Wavelength (λ_max, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |

| d-d Transition | 670 - 720 | Low to moderate | Corresponds to the electronic transitions between the d-orbitals of the Cu(II) ion in a distorted octahedral or square pyramidal geometry. |

| Charge Transfer (LMCT) | 350 - 400 | Moderate to high | Shoulder band, attributed to the transfer of an electron from a ligand-based orbital to a metal-based orbital. |

Note: The position and intensity of these bands are sensitive to the solvent and the specific coordination geometry of the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Direct NMR analysis of cupric (Cu(II)) complexes presents significant challenges due to the paramagnetic nature of the Cu(II) ion. The unpaired electron on the metal center causes rapid nuclear relaxation, leading to extensive broadening of NMR signals, often to the point where they are undetectable by standard high-resolution NMR spectrometers.

Key Considerations for NMR of this compound:

-

Paramagnetic Broadening: The signals of protons on the isodecanoate ligand, especially those close to the copper center, will be severely broadened.

-

Chemical Shift Range: If signals are observable, they may be shifted far outside the typical diamagnetic range (0-10 ppm for ¹H NMR).

-

Alternative Techniques: While standard ¹H and ¹³C NMR are generally not feasible, specialized solid-state NMR techniques or EPR (Electron Paramagnetic Resonance) spectroscopy are more suitable for studying the electronic structure of the copper center and its immediate environment.[1][2]

-

Diamagnetic Analogs: To obtain structural information on the ligand itself, NMR analysis of the corresponding diamagnetic zinc(II) isodecanoate complex could be performed.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of copper(II) carboxylate complexes like this compound.

Infrared (IR) Spectroscopy Protocol

This protocol describes the acquisition of an IR spectrum using the KBr pellet method, which is suitable for solid samples.

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of the this compound sample with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

-

The grinding should continue until the mixture is a fine, homogeneous powder. This minimizes scattering of the infrared radiation.

-

-

Pellet Formation:

-

Transfer the powder mixture to a pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrophotometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The acquired spectrum should be baseline-corrected.

-

Identify and label the key vibrational bands, particularly the asymmetric and symmetric COO⁻ stretches.

-

UV-Visible (UV-Vis) Spectroscopy Protocol

This protocol outlines the measurement of the UV-Vis absorption spectrum of a solution of the complex.

-

Solution Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 10⁻³ M) in a suitable solvent (e.g., ethanol, chloroform, or Nujol for suspensions). The solvent should be transparent in the wavelength range of interest.[3]

-

Prepare a series of dilutions from the stock solution if concentration-dependent studies are required.

-

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes.

-

Select the desired wavelength range for scanning (e.g., 200-1100 nm).

-

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Rinse the sample cuvette with the sample solution before filling it.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.[4]

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_max) for the observed bands.

-

If the concentration and path length are known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

-

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

Experimental and Logical Workflows

References

- 1. Paramagnetic solid-state NMR assignment and novel chemical conversion of the aldehyde group to dihydrogen ortho ester and hemiacetal moieties in copper(ii)- and cobalt(ii)-pyridinecarboxaldehyde complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Paramagnetic solid-state NMR assignment and novel chemical conversion of the aldehyde group to dihydrogen ortho ester and hemiacetal moieties in copper(ii)- and cobalt(ii)-pyridinecarboxaldehyde complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. akjournals.com [akjournals.com]

- 4. kbcc.cuny.edu [kbcc.cuny.edu]

Cupric Isodecanoate: A Technical Guide to Safety and Toxicity

Disclaimer: This document provides a comprehensive overview of the safety and toxicity of cupric isodecanoate. Due to limited publicly available data for this specific substance, this guide utilizes a read-across approach, primarily referencing data from the structurally similar compound, copper neodecanoate, as well as the broader toxicological profile of copper and its compounds. This approach is consistent with methodologies used in regulatory assessments. All information should be used in conjunction with a thorough review of the primary literature and Safety Data Sheets (SDS).

Introduction

This compound, the copper salt of isodecanoic acid, belongs to the family of metal carboxylates. These compounds find application in various industrial processes, including as catalysts, driers in paints and varnishes, and wood preservatives. A thorough understanding of their toxicological profile is essential for ensuring safe handling and use, particularly in research and development settings. This guide provides an in-depth analysis of the available safety and toxicity data, tailored for researchers, scientists, and drug development professionals.

The toxicity of copper carboxylates is largely attributed to the bioavailability and systemic effects of the copper ion (Cu²⁺), a transition metal with essential biological functions at low concentrations but with the potential for significant toxicity at elevated levels.

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₂₀H₃₈CuO₄ | - |

| Molecular Weight | 406.06 g/mol | [1] |

| Appearance | Typically a blue or green solid | General Knowledge |

| Solubility | Generally low in water, soluble in organic solvents | General Knowledge |

Toxicological Profile

The toxicological data presented below is primarily based on studies conducted on copper neodecanoate and other relevant copper compounds.

Acute Toxicity

Acute toxicity studies assess the adverse effects occurring after a single or short-term exposure to a substance.

| Endpoint | Species | Route | Value | Classification | Reference |

| LD₅₀ | Rat | Oral | > 300 - 2000 mg/kg bw | Harmful if swallowed (Category 4) | [2] |

| LD₅₀ | Rat | Dermal | > 2000 mg/kg bw | Not Classified | [3] |

Skin Corrosion/Irritation

Studies on related copper compounds suggest that this compound may cause skin irritation.

Serious Eye Damage/Eye Irritation

Based on data for similar copper carboxylates, this compound is expected to be an eye irritant.

Respiratory or Skin Sensitization

There is insufficient data to conclude on the skin or respiratory sensitization potential of this compound.

Germ Cell Mutagenicity

In vitro and in vivo studies on copper sulfate, a highly soluble copper salt, have not shown evidence of mutagenicity. It is therefore anticipated that this compound is not mutagenic.[3]

Carcinogenicity

There is no evidence to suggest that copper compounds are carcinogenic.[3]

Reproductive Toxicity

High doses of copper can lead to reproductive and developmental effects, though these are often secondary to maternal toxicity.[4] For copper compounds, classification for reproductive toxicity is generally not warranted unless there is specific evidence to the contrary.[5][6]

Specific Target Organ Toxicity (STOT)

-

Single Exposure: No classification for STOT-single exposure is indicated for closely related copper compounds.

-

Repeated Exposure: The primary target organ for chronic copper toxicity is the liver.[3] However, specific classifications for repeated dose toxicity of this compound are not available.

Hazard Classification

Based on the available data for copper neodecanoate and the principles of read-across, the following GHS hazard classifications are anticipated for this compound:

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed)[2]

-

Hazardous to the Aquatic Environment (Acute): Category 1 (Very toxic to aquatic life)[1]

-

Hazardous to the Aquatic Environment (Chronic): Category 1 (Very toxic to aquatic life with long lasting effects)[1]

Experimental Protocols

The following sections detail the standard methodologies for key toxicological studies, based on OECD guidelines.

Acute Oral Toxicity (OECD 423)

-

Principle: A stepwise procedure with the use of a limited number of animals per step to obtain information on the acute oral toxicity of a substance.

-

Test Animals: Typically rats, with a starting dose based on a preliminary assessment.

-

Procedure: Animals are fasted prior to dosing. The substance is administered in a single dose by gavage. Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Endpoints: Mortality, clinical signs, body weight changes, and gross necropsy findings.

Acute Dermal Toxicity (OECD 402)

-

Principle: To assess the toxic effects of a substance applied in a single dose to the skin.

-

Test Animals: Typically rats or rabbits.

-

Procedure: The substance is applied to a shaved area of the skin (at least 10% of the body surface area) and covered with a porous gauze dressing for 24 hours. Animals are observed for up to 14 days.

-

Endpoints: Mortality, clinical signs, skin reactions, body weight changes, and gross necropsy findings.

Skin Irritation/Corrosion (OECD 404)

-

Principle: To assess the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.

-

Test Animals: Typically albino rabbits.

-

Procedure: A small amount of the test substance is applied to a patch of shaved skin on one animal. Observations for erythema and edema are made at specified intervals (e.g., 60 minutes, 24, 48, and 72 hours) after patch removal.

-

Endpoints: Scoring of erythema and edema according to a graded scale.

Eye Irritation/Corrosion (OECD 405)

-

Principle: To determine the potential of a substance to produce irritation or corrosion when applied to the eye.

-

Test Animals: Typically albino rabbits.

-

Procedure: A small amount of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control. The eyes are examined at specified intervals (e.g., 1, 24, 48, and 72 hours) after instillation.

-

Endpoints: Scoring of corneal opacity, iritis, conjunctival redness, and chemosis.

Bacterial Reverse Mutation Test (Ames Test; OECD 471)

-

Principle: To detect gene mutations induced by a chemical. The test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations by reverse mutation.

-

Procedure: Bacteria are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix). The number of revertant colonies is counted and compared to the number of spontaneous revertant colonies in the control plates.

-

Endpoints: A significant, dose-related increase in the number of revertant colonies.

Visualizations

The following diagrams illustrate key conceptual frameworks in toxicological assessment.

Caption: A generalized workflow for toxicological assessment of a chemical substance.

Caption: A simplified decision pathway for hazard classification based on toxicological data.

Conclusion

This compound is anticipated to be harmful if swallowed and very toxic to aquatic life with long-lasting effects. The primary hazard is associated with the bioavailability of the copper ion. While specific data for this compound is limited, a read-across approach from copper neodecanoate and the broader toxicological profile of copper compounds provides a solid foundation for a preliminary hazard assessment. For all research and development activities, it is imperative to consult the specific Safety Data Sheet and implement appropriate safety measures, including the use of personal protective equipment and measures to prevent environmental release.

References

Methodological & Application

Cupric Isodecanoate: A Versatile Catalyst for Cross-Coupling Reactions

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While palladium catalysts have historically dominated this field, there is a growing interest in developing more sustainable and economical alternatives. Copper, being an earth-abundant and less toxic metal, has emerged as a promising candidate. Cupric isodecanoate, a copper(II) salt of isodecanoic acid, offers a versatile and effective catalytic system for a variety of cross-coupling reactions, including C-N, C-O, and C-S bond formation. Its solubility in common organic solvents and potential for high catalytic activity make it an attractive choice for applications in pharmaceutical and materials science research.

These application notes provide an overview of the utility of this compound in key cross-coupling reactions and offer detailed protocols to guide researchers in its use. While direct literature on this compound is emerging, its reactivity can be inferred from the well-established catalytic behavior of other copper(II) carboxylates.

Key Applications and Advantages

This compound is anticipated to be an effective catalyst for several classes of cross-coupling reactions, primarily Ullmann-type condensations.

-

C-N Cross-Coupling (Ullmann Condensation): Formation of aryl amines, amides, and N-heterocycles from aryl halides and nitrogen-based nucleophiles. These motifs are prevalent in a vast number of FDA-approved pharmaceuticals.

-

C-O Cross-Coupling (Ullmann Condensation): Synthesis of diaryl ethers, which are important structural units in natural products and pharmaceuticals.

-

C-S Cross-Coupling: Formation of aryl thioethers, a common functional group in agrochemicals and bioactive molecules.

Advantages of using this compound include:

-

Cost-Effectiveness: Copper is significantly cheaper than palladium, making it a more economical choice for large-scale synthesis.

-

Low Toxicity: Copper generally exhibits lower toxicity compared to palladium, leading to more environmentally benign processes.

-

Ligand-Promoted and Ligand-Free Systems: While ligands can enhance reactivity and substrate scope, copper-catalyzed reactions can sometimes proceed efficiently without the need for complex and expensive ligands.

Data Presentation: Expected Yields in Copper-Catalyzed Cross-Coupling Reactions

The following tables summarize representative quantitative data for copper-catalyzed cross-coupling reactions. The yields presented are based on published results for similar copper(II) catalysts and represent expected outcomes when using this compound under optimized conditions.

Table 1: C-N Cross-Coupling of Aryl Halides with Amines

| Entry | Aryl Halide | Amine | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Iodobenzene | Aniline | 5 | K₃PO₄ | DMSO | 110 | 85-95 |

| 2 | Bromobenzene | Piperidine | 10 | Cs₂CO₃ | Toluene | 120 | 80-90 |

| 3 | 4-Chloroacetophenone | Morpholine | 5 | K₂CO₃ | DMF | 130 | 75-85 |

| 4 | 2-Iodopyridine | Benzylamine | 5 | K₂CO₃ | Dioxane | 100 | 88-98 |

Table 2: C-O Cross-Coupling of Aryl Halides with Phenols

| Entry | Aryl Halide | Phenol | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Iodobenzene | Phenol | 5 | Cs₂CO₃ | NMP | 150 | 90-98 |

| 2 | Bromobenzene | 4-Methoxyphenol | 10 | K₃PO₄ | Toluene | 130 | 85-95 |

| 3 | 4-Iodotoluene | 3,5-Dimethylphenol | 5 | K₂CO₃ | DMF | 140 | 80-90 |

| 4 | 1-Naphthyl bromide | Phenol | 10 | K₂CO₃ | Pyridine | 120 | 75-85 |

Experimental Protocols

The following are generalized protocols for this compound-catalyzed cross-coupling reactions. Optimization of catalyst loading, base, solvent, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: General Procedure for C-N Cross-Coupling of an Aryl Halide with an Amine

Materials:

-

This compound

-

Aryl halide (e.g., iodobenzene, bromobenzene)

-

Amine (e.g., aniline, morpholine)

-

Base (e.g., K₃PO₄, Cs₂CO₃)

-

Anhydrous solvent (e.g., DMSO, DMF, Toluene, Dioxane)

-

Schlenk tube or similar reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add this compound (0.05 mmol, 5 mol%), the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (2.0 mmol).

-

Add the anhydrous solvent (3-5 mL).

-

Seal the tube and heat the reaction mixture at the desired temperature (typically 100-140 °C) with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-aryl product.

Protocol 2: General Procedure for C-O Cross-Coupling of an Aryl Halide with a Phenol

Materials:

-

This compound

-

Aryl halide (e.g., iodobenzene, bromobenzene)

-

Phenol

-

Base (e.g., Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., NMP, DMF, Toluene)

-

Schlenk tube or similar reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a glovebox or under a stream of inert gas, add this compound (0.1 mmol, 10 mol%), the aryl halide (1.0 mmol), the phenol (1.2 mmol), and the base (2.0 mmol) to a dry Schlenk tube.

-

Add the anhydrous solvent (3-5 mL).

-

Seal the tube and heat the reaction mixture to the specified temperature (typically 120-160 °C) with vigorous stirring for 24-48 hours.

-

Monitor the reaction by TLC or GC-MS.

-